2-(2,5,6-Trichloropyridin-3-yl)acetic acid
Description
Properties
CAS No. |
63580-09-6 |
|---|---|
Molecular Formula |
C7H4Cl3NO2 |
Molecular Weight |
240.5 g/mol |
IUPAC Name |
2-(2,5,6-trichloropyridin-3-yl)acetic acid |
InChI |
InChI=1S/C7H4Cl3NO2/c8-4-1-3(2-5(12)13)6(9)11-7(4)10/h1H,2H2,(H,12,13) |
InChI Key |
WEQPYEJLZUMOFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)Cl)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,5,6-trichloropyridine with chloroacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-(2,5,6-Trichloropyridin-3-yl)acetic acid often employs large-scale chlorination processes followed by esterification and hydrolysis steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,5,6-Trichloropyridin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various chlorinated and non-chlorinated pyridine derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2-(2,5,6-Trichloropyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the formulation of herbicides and fungicides for agricultural applications
Mechanism of Action
The mechanism of action of 2-(2,5,6-Trichloropyridin-3-yl)acetic acid involves its uptake by plants, where it mimics the action of natural plant hormones. It disrupts the growth processes by interfering with cell division and elongation, leading to the death of targeted weeds. The compound primarily targets the auxin receptors in plants, affecting the hormonal pathways involved in growth regulation .
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 2-(2,5,6-Trichloropyridin-3-yl)acetic acid with three structurally related compounds:
Key Observations:
Substituent Position and Type: The hypothetical compound differs from triclopyr in chlorine substitution (2,5,6 vs. 3,5,6) and the absence of an ether linkage. Triclopyr’s OCH₂COOH group enhances its herbicidal activity by mimicking plant hormones like auxins .
Molecular Weight and Reactivity: The additional oxygen atom in triclopyr (C₇H₄Cl₃NO₃ vs. C₇H₄Cl₃NO₂) slightly increases polarity, affecting solubility and environmental persistence . The non-chlorinated analog, 2-(pyridin-3-yl)acetic acid, has a lower molecular weight (137.14) and is used in drug discovery due to its simpler structure .
Biological Activity
2-(2,5,6-Trichloropyridin-3-yl)acetic acid, commonly known as Triclopyr , is an aromatic ether primarily used as a herbicide. Its chemical structure includes three chlorine atoms attached to a pyridine ring, which contributes to its biological activity and efficacy in various applications. This article explores the biological activity of Triclopyr, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₇H₄Cl₃NO₃
- Molecular Weight : 256.471 g/mol
- IUPAC Name : 2-(3,5,6-trichloro-2-pyridinyl)oxyacetic acid
- CAS Registry Number : 55335-06-3
Triclopyr functions primarily as a systemic herbicide by mimicking the action of plant growth hormones. It disrupts normal plant growth processes by interfering with auxin transport, leading to uncontrolled growth and eventual plant death. This mechanism also suggests potential interactions with mammalian systems, particularly regarding cytotoxicity.
Cytotoxic Activity
Recent studies have demonstrated Triclopyr's cytotoxic effects on various cell lines. The following table summarizes key findings related to its cytotoxicity:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| A549 (human lung adenocarcinoma) | <10 | MDPI |
| A375 (human melanoma) | 5.7 | MDPI |
| K562 (human erythroleukemic) | 25.1 | MDPI |
| Hela (human cervical carcinoma) | Not active | MDPI |
These results indicate that Triclopyr exhibits selective cytotoxicity towards certain cancer cell lines while showing minimal effects on others.
Case Studies
-
Cytotoxicity in Cancer Research :
In a study investigating the effects of various compounds on human cancer cell lines, Triclopyr was found to inhibit the proliferation of A375 melanoma cells with an IC₅₀ value of 5.7 µM. This suggests potential applications in melanoma treatment, warranting further investigation into its mechanisms and efficacy in vivo. -
Endothelial Cell Proliferation :
Another study assessed Triclopyr's impact on human umbilical vein endothelial cells (HUVECs). The compound suppressed cell proliferation induced by vascular endothelial growth factor (VEGF), indicating its potential role in inhibiting angiogenesis—an important factor in tumor growth and metastasis .
Environmental and Toxicological Considerations
Triclopyr's role as an environmental contaminant has raised concerns regarding its toxicity to non-target organisms. Its application in agricultural settings necessitates careful management to mitigate risks to human health and ecological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
